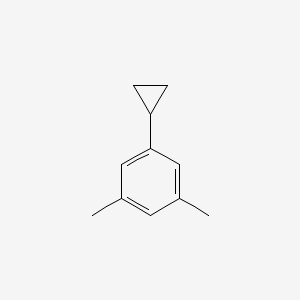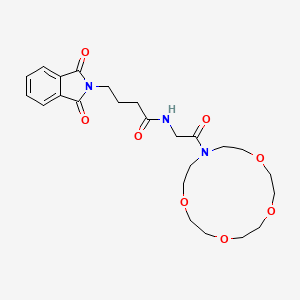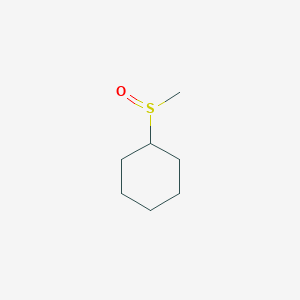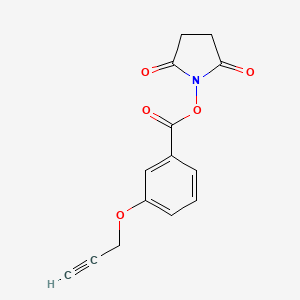
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in click chemistry reactions, particularly those involving azide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It reacts with azide-containing compounds in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The NHS ester group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include dichloromethane (DCM) and dimethylformamide (DMF).
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its reactive NHS ester and alkyne groups. The NHS ester reacts with nucleophiles, forming stable amide or thioester bonds. The alkyne group participates in click chemistry reactions, forming triazoles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate: Contains additional ethoxy groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate is unique due to its specific combination of an NHS ester and an alkyne group, making it highly reactive and versatile for various applications in click chemistry and bioconjugation.
Eigenschaften
Molekularformel |
C14H11NO5 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C14H11NO5/c1-2-8-19-11-5-3-4-10(9-11)14(18)20-15-12(16)6-7-13(15)17/h1,3-5,9H,6-8H2 |
InChI-Schlüssel |
VFWGIUSPYFUYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



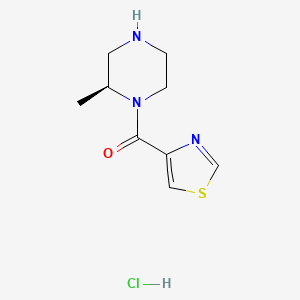

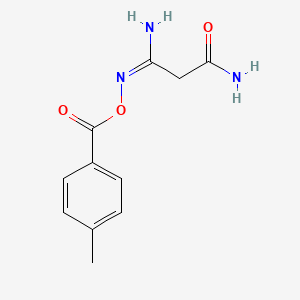

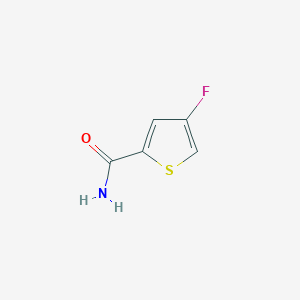
![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)
